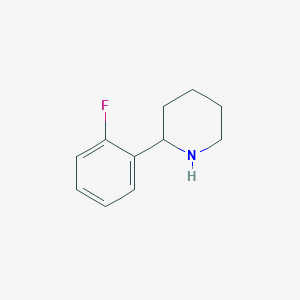

2-(2-Fluorophenyl)piperidine

Beschreibung

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of pharmaceutical compounds. nih.govresearchgate.net It is one of the most prevalent heterocyclic systems found in drugs approved by the U.S. Food and Drug Administration (FDA) and is a key building block in the synthesis of a vast array of medicinal agents. ugent.bearizona.eduexlibrisgroup.com The ubiquity of the piperidine scaffold is demonstrated by its presence in over 70 commercially available drugs, including blockbuster pharmaceuticals. ugent.bearizona.edu

The importance of piperidine derivatives in drug discovery stems from several key attributes:

Structural Versatility: The piperidine ring exists in a stable, sp3-hybridized state, providing a three-dimensional structure that can be extensively modified. nih.govlifechemicals.com This "3D shape" allows for the creation of complex molecular architectures that can engage with biological targets in ways that flat, aromatic rings cannot. lifechemicals.com

Physicochemical Modulation: The incorporation of a piperidine scaffold can favorably alter critical pharmacokinetic properties of a molecule. thieme-connect.comresearchgate.netenamine.net By modifying the piperidine ring, researchers can fine-tune characteristics such as lipophilicity and aqueous solubility to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net

Broad Biological Activity: Piperidine-containing compounds exhibit a wide spectrum of biological activities. They are integral to drugs targeting the central nervous system (CNS), as well as those with anti-cancer, antiviral, analgesic, and antihistamine properties. researchgate.netugent.bearizona.eduexlibrisgroup.com

The strategic use of chiral piperidine scaffolds has been shown to enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce cardiac toxicity. thieme-connect.comresearchgate.net The development of efficient synthetic methods for creating substituted piperidines remains a significant focus of modern organic chemistry, reflecting the continuous demand for novel piperidine-based drug candidates. nih.gov

Table 1: Examples of Therapeutic Areas for Piperidine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Central Nervous System (CNS) | Antipsychotics, Antidepressants, Analgesics researchgate.netarizona.edu |

| Oncology | Anticancer agents researchgate.net |

| Infectious Diseases | Antiviral, Antibacterial, Antimalarial agents researchgate.net |

| Cardiovascular | Antihypertensives, Anticoagulants researchgate.netarizona.edu |

Role of Fluorine Substitution in Modulating Chemical and Biological Properties of Piperidine Derivatives

The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry for optimizing drug-like properties. tandfonline.comnih.gov Given its unique characteristics—small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity—fluorine can exert profound effects on a molecule's biological and chemical profile. tandfonline.com

When applied to piperidine derivatives, fluorine substitution can achieve several strategic goals:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. tandfonline.com Substituting hydrogen with fluorine at a site susceptible to metabolic attack can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.com

Modulation of Physicochemical Properties:

Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. tandfonline.commdpi.comnih.gov

pKa Alteration: The high electronegativity of fluorine can lower the pKa of nearby basic groups, such as the nitrogen in the piperidine ring. mdpi.comsci-hub.se This can influence the molecule's ionization state at physiological pH, affecting its solubility, permeability, and interaction with target receptors. sci-hub.se

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. tandfonline.comacs.org Replacing a hydrogen atom with fluorine can lead to enhanced binding affinity and potency of a drug candidate without significantly increasing its size. tandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to electrostatic interactions, which can pre-organize the ligand for optimal binding to its target protein. acs.org

The strategic placement of fluorine is a critical consideration, as its effects are highly dependent on its position within the molecule. nih.govchemxyne.com Furthermore, the isotope ¹⁸F is a positron emitter, making fluorinated compounds valuable as tracers in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool particularly useful for studying the central nervous system. tandfonline.comnih.govnih.gov

Table 2: Effects of Fluorine Substitution in Drug Design

| Property Affected | Consequence of Fluorination | References |

|---|---|---|

| Metabolic Stability | Increased resistance to oxidative metabolism | tandfonline.commdpi.comchemxyne.com |

| Binding Affinity | Can be enhanced through new molecular interactions | tandfonline.comchemxyne.com |

| Lipophilicity | Generally increased, affecting membrane permeability | tandfonline.commdpi.comsci-hub.se |

| Acidity/Basicity (pKa) | Modifies ionization state of nearby functional groups | mdpi.comsci-hub.se |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVQOANABUGGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402341 | |

| Record name | 2-(2-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-41-4 | |

| Record name | 2-(2-Fluorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Fluorophenyl Piperidine

Established Synthetic Routes to 2-(2-Fluorophenyl)piperidine

The traditional synthesis of this compound often relies on robust and well-documented chemical reactions. These methods are characterized by their reliability and widespread use in organic synthesis for creating the piperidine (B6355638) scaffold.

Condensation Reactions in this compound Synthesis

A primary and established method for the synthesis of the 2-arylpiperidine core involves the condensation of an amine with a carbonyl compound, such as an aldehyde or a ketone. This approach, known as reductive amination, is a cornerstone in the formation of C-N bonds. nih.gov In the context of this compound, this would typically involve the reaction of a suitable amine with 2-fluorobenzaldehyde. The initial condensation reaction forms an intermediate imine or iminium ion.

The process is a two-step sequence that begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the Schiff base (imine). The versatility of this method allows for the construction of a wide array of substituted piperidines by varying the starting materials.

Reduction Strategies for Intermediate Schiff Bases

Following the initial condensation, the intermediate Schiff base is reduced to form the final piperidine product. A variety of reducing agents can be employed for this transformation. Historically, catalytic hydrogenation was a common method. More contemporary and selective reagents are now frequently used.

| Reducing Agent | Typical Reaction Conditions | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol; Room Temperature | Reduces aldehydes and ketones |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-4; Stable in acidic conditions | Selectively reduces imines in the presence of carbonyls harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid; Room Temperature | Highly selective for iminium ions nih.govharvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂; Elevated pressure and temperature | Reduces multiple functional groups |

Advanced Synthetic Approaches to Piperidine Derivatives Relevant to this compound

Modern organic synthesis has introduced more sophisticated and efficient methods for the construction of complex molecules like this compound. These advanced approaches often provide better control over stereochemistry and allow for the synthesis of enantiomerically pure compounds.

Asymmetric Synthesis Techniques

The development of asymmetric synthesis has been crucial for accessing specific stereoisomers of pharmacologically active compounds. For 2-arylpiperidines, several asymmetric strategies are applicable. Organocatalysis, for instance, utilizes small organic molecules to catalyze enantioselective reactions. A biomimetic approach using proline as a catalyst has been successful in preparing 2-substituted piperidine-type alkaloids with high enantiomeric excess. nih.gov

Another powerful technique is the asymmetric hydrogenation of 2-alkylpyridinium salts. nih.gov This method, often catalyzed by iridium complexes with chiral ligands, can produce enantioenriched piperidines with high levels of stereocontrol. nih.gov Such strategies are instrumental in synthesizing specific enantiomers of this compound for biological evaluation.

Metal-Catalyzed Cyclization Methods

Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds. cdmf.org.br For piperidine derivatives, metal-catalyzed cyclization offers an efficient route to the core structure. Palladium-catalyzed reactions, for example, can be used to construct the piperidine ring through various cyclization strategies. ajchem-a.com These methods often involve the intramolecular reaction of a nitrogen nucleophile with an unsaturated carbon-carbon bond, facilitated by the metal catalyst. Platinum-catalyzed cycloisomerization of pyridine (B92270) propargylic alcohols is another effective method for creating functionalized nitrogen-containing heterocycles. nih.gov These advanced catalytic systems provide access to a diverse range of substituted piperidines under mild reaction conditions.

| Technique | Key Features | Relevance to this compound |

|---|---|---|

| Asymmetric Organocatalysis | Metal-free, uses chiral organic molecules, high enantioselectivity. nih.gov | Enables synthesis of specific enantiomers. |

| Asymmetric Hydrogenation | Uses chiral metal catalysts (e.g., Iridium), highly efficient for reducing pyridinium (B92312) salts. nih.gov | Direct route to enantiomerically enriched product. |

| Metal-Catalyzed Cyclization | Utilizes catalysts like Palladium or Platinum, forms the ring structure efficiently. cdmf.org.brnih.gov | Provides alternative and versatile synthetic pathways. |

| Intramolecular Silyl-Prins Reaction | Lewis-acid mediated, forms piperidines from homoallylic amines and aldehydes. nih.gov | Modern, stereoselective method for piperidine ring construction. |

Intramolecular Silyl-Prins Reactions

The aza-silyl-Prins reaction is a contemporary and powerful method for the stereoselective synthesis of piperidines. nih.gov This reaction involves the cyclization of a homoallylic amine with an aldehyde, mediated by a Lewis acid. The use of a chiral auxiliary on the nitrogen atom can lead to the formation of enantiopure piperidines. nih.gov This methodology is highly valuable for creating diverse and complex piperidine derivatives with excellent control over the stereochemical outcome. The reaction proceeds through an iminium ion intermediate, which then undergoes an intramolecular cyclization, with a silyl (B83357) group directing the stereochemistry of the final product.

Electrophilic Cyclization Strategies

Electrophilic cyclization is a powerful strategy for the formation of heterocyclic rings, including the piperidine nucleus. nih.gov This method typically involves the activation of a tethered unsaturated system (like an alkene or alkyne) within a linear precursor by an electrophilic species. The subsequent intramolecular attack by a nitrogen nucleophile closes the ring.

The general mechanism proceeds via the reaction of a suitable acyclic amine precursor, containing a strategically placed double or triple bond, with an electrophile (E⁺). The electrophile adds to the unsaturated bond, forming a reactive intermediate such as a cyclic halonium ion. This intermediate is then trapped intramolecularly by the nitrogen atom, resulting in the formation of the piperidine ring. The nature of the electrophile can vary, with common examples including iodine (I₂), mercury(II) salts, or selenyl halides. For the synthesis of a 2-substituted piperidine, the precursor would be designed such that the cyclization establishes the desired substitution pattern. For instance, an N-protected 5-aminoalkene derivative could cyclize to form a piperidine ring, where the substituents on the alkene would ultimately dictate the substitution on the final product. beilstein-journals.org While this is a general strategy for heterocycle synthesis, its application allows for the regioselective formation of C-N bonds. nih.gov

Aza-Michael Reactions in Piperidine Ring Formation

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene or alkyne, is a cornerstone of C-N bond formation. ntu.edu.sg The intramolecular variant of this reaction (IMAMR) is an especially effective method for constructing nitrogen-containing heterocycles like piperidines. nih.gov This approach involves a linear substrate that contains both an amine functional group and a Michael acceptor moiety.

In a typical sequence for piperidine synthesis, a primary or secondary amine attacks an α,β-unsaturated carbonyl or a similarly activated system within the same molecule. This cyclization is often promoted by a base or, in modern asymmetric approaches, by an organocatalyst. nih.govbeilstein-journals.org The reaction proceeds via a 6-endo-trig cyclization pathway to furnish the six-membered piperidine ring. ntu.edu.sg The development of organocatalyzed enantioselective aza-Michael reactions has provided a significant tool for producing chiral piperidines with high stereocontrol. beilstein-journals.org For example, cinchona-based primary amine catalysts have been used successfully in the intramolecular aza-Michael addition of enone carbamates to yield 2-substituted piperidines with excellent yields and enantioselectivities. beilstein-journals.org

A biocatalytic approach has also been developed, utilizing an ω-transaminase (ω-TA) to mediate the aza-Michael reaction, converting pro-chiral ketoenones into enantiomerically enriched 2,6-disubstituted piperidines. acs.org This strategy highlights the power of combining enzymatic processes with classical organic reactions to achieve highly selective transformations. acs.org

Optimization of Synthesis for Enhanced Yields and Selectivity

Optimizing the synthesis of this compound focuses on maximizing the isolated yield of the desired product while precisely controlling its stereochemistry. Key strategies involve the stereoselective reduction of advanced intermediates, such as substituted pyridinones or activated pyridinium salts, using chiral catalysts or auxiliaries. These methods are preferred for their atom economy and ability to generate optically pure compounds, which is crucial for pharmaceutical applications.

Stereoselective Hydrogenation of Substituted Pyridinones

The synthesis of chiral piperidines can be effectively achieved through the stereoselective reduction of 2-piperidones (cyclic amides, also known as δ-valerolactams). dtic.mil This two-stage approach involves first constructing a suitably substituted pyridinone or piperidinone intermediate, followed by its reduction to the corresponding piperidine. The reduction of the amide carbonyl group within the piperidinone ring can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). dtic.mil

The stereochemical outcome of the final piperidine product is controlled during the reduction of the ring system. If a substituted dihydropyridinone is used as a precursor, its hydrogenation can be directed by various catalytic systems to favor a specific diastereomer. The choice of catalyst, solvent, and reaction conditions plays a critical role in achieving high diastereoselectivity.

Asymmetric Hydrogenation of Pyridinium Salts

Direct asymmetric hydrogenation of pyridines is challenging due to the aromatic stability of the ring and the potential for both the substrate and the piperidine product to coordinate to and poison the metal catalyst. rsc.orgdicp.ac.cn A highly effective strategy to overcome these issues is the activation of the pyridine ring by converting it into a pyridinium salt. dicp.ac.cn Quaternization of the pyridine nitrogen, for instance by N-alkylation, lowers the molecule's lowest unoccupied molecular orbital (LUMO), making the ring more susceptible to reduction. dicp.ac.cn

This activation strategy enables the use of homogeneous transition-metal catalysts, such as those based on iridium or rhodium, paired with chiral ligands to achieve high levels of enantioselectivity. dicp.ac.cnnih.gov Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-substituted pyridinium salts has been shown to provide 2-aryl-substituted piperidines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed transfer hydrogenation offers a rapid method for preparing a variety of chiral piperidines, including fluorinated derivatives, from simple pyridinium salts with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net

| Catalyst System | Substrate Type | Key Findings | Yield | Stereoselectivity |

| Iridium / MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium salts | Provides a versatile and practical procedure for the synthesis of chiral 2-aryl-substituted piperidines. | High | High enantioselectivity. |

| [Cp*RhCl₂]₂ | 2-Substituted Pyridinium Salts | Rhodium-catalyzed reductive transamination using a chiral primary amine and formic acid as a hydrogen source. | Good to Excellent | Excellent diastereo- and enantioselectivities. |

| Iridium / (R)-SynPhos | N-Benzyl-pyridinium bromides | Activation as pyridinium bromide avoids catalyst inhibition and enhances reactivity. | Up to 96% | Up to >99% ee. |

| Iridium-based Catalysts | 5-Hydroxypicolinate pyridinium salts | Effective for synthesizing cis-configurated hydroxypiperidine esters. | Up to 96% | Up to 97% ee, >20:1 dr. |

Purification and Characterization Techniques in this compound Synthesis

Following the synthesis of this compound, rigorous purification and characterization are essential to isolate the target compound and confirm its identity, purity, and stereochemistry.

Purification: The primary method for purifying the crude product is typically flash column chromatography. This technique uses a stationary phase, commonly silica (B1680970) gel, and a mobile phase consisting of a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) of appropriate polarity. The components of the crude mixture are separated based on their differential adsorption to the silica gel, allowing for the isolation of the pure piperidine derivative. Subsequent removal of the solvent under reduced pressure yields the purified compound.

Characterization: A combination of spectroscopic techniques is employed to unambiguously determine the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This confirms the presence of the piperidine ring and the fluorophenyl group.

¹³C NMR: Determines the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton.

¹⁹F NMR: This is particularly crucial for fluorinated compounds. It provides a distinct signal for the fluorine atom, confirming its presence and providing information about its chemical environment on the phenyl ring.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.

Chiral Chromatography: In cases of asymmetric synthesis, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) is essential. These methods use a chiral stationary phase to separate the two enantiomers of the product, allowing for the precise determination of the enantiomeric excess (ee).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine like this compound, a characteristic N-H stretching absorption would be expected.

Pharmacological Investigations of 2 2 Fluorophenyl Piperidine and Its Analogs

Receptor Binding and Ligand Interaction Studies

The unique structure of 2-(2-Fluorophenyl)piperidine has prompted a range of pharmacological studies to determine its binding profile and functional activity at various neurochemical targets. These investigations are crucial for understanding the potential therapeutic applications and molecular mechanisms of action of this compound and its derivatives.

Dopamine (B1211576) Transporter (DAT) Affinity and Selectivity

Research into analogs of this compound has revealed a strong affinity for the dopamine transporter (DAT). A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines were synthesized and evaluated for their binding to DAT, as well as the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov The findings indicated that the inclusion of an electron-withdrawing group at the C(4)-position of the N-benzyl group was advantageous for DAT binding. nih.gov This structural modification led to the identification of several analogs with high DAT affinity, exhibiting up to 500-fold selectivity over SERT and approximately 170-fold selectivity over NET in both binding and uptake inhibition assays. nih.gov

In a related study, piperidine (B6355638) analogs of GBR 12909, a known potent and selective DAT inhibitor, were examined. nih.govacs.org Specifically, the N-substituent's role in DAT affinity and selectivity was explored. nih.govacs.org One particular analog, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated a subnanomolar affinity (Kᵢ = 0.7 nM) for DAT with significant selectivity (SERT/DAT = 323). nih.govacs.org Further investigations into chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines showed that analogs with a hydroxyl group in the S configuration had greater selectivity for DAT over SERT compared to their R enantiomer counterparts. nih.gov

| Compound/Analog | DAT Affinity (Kᵢ, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 nih.govacs.org | 323 nih.govacs.org | - |

| Analogs with electron-withdrawing group at C(4) of N-benzyl | High | Up to 500 nih.gov | ~170 nih.gov |

| (+)-11 (chiral piperazine (B1678402) analog) | High nih.gov | High nih.gov | - |

Serotonin Transporter (SERT) Affinity and Selectivity

While some analogs of this compound show high selectivity for DAT, others have been investigated for their affinity towards the serotonin transporter (SERT). wikipedia.org Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed that these compounds have a high affinity for SERT, with Kᵢ values ranging from 2 to 400 nM, which is comparable to the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine. nih.govresearchgate.net Interestingly, these compounds displayed very weak affinity for 5-HT1A receptors and α2-adrenoceptors, suggesting a degree of selectivity for SERT. nih.govresearchgate.net

Paroxetine, a phenylpiperidine derivative, is a potent SSRI. wikipedia.org Structural analysis has shown that stereochemistry plays a significant role in its affinity for SERT. wikipedia.org Specifically, substitution at the 2-ortho-position of either aromatic ring can decrease SERT affinity by 10 to 100 times. wikipedia.org This highlights the structural sensitivity of the SERT binding site.

| Compound/Analog | SERT Affinity (Kᵢ, nM) |

| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | 2 - 400 nih.govresearchgate.net |

Norepinephrine Transporter (NET) Affinity

The affinity of this compound analogs for the norepinephrine transporter (NET) has also been a subject of investigation. In the study of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidine analogs, several compounds were identified that not only had high affinity for DAT but also showed about 170-fold selectivity over NET. nih.gov This suggests that while there is some interaction with NET, it is significantly lower than with DAT for this particular series of analogs.

Research on methylphenidate derivatives, which share a piperidine core, found that their affinities generally followed the order of DAT > NET >> SERT. pharmgkb.org The affinities for DAT and NET were well-correlated, indicating a structural similarity in the binding sites of these two transporters. pharmgkb.org

Interaction with Serotonin and Dopamine Receptors

Beyond transporters, the interaction of this compound analogs with serotonin and dopamine receptors has been explored. A study on N-phenylpiperazine analogs found that these compounds can bind selectively to the D3 versus the D2 dopamine receptor subtype. nih.govmdpi.com One analog, compound 6a, demonstrated high affinity for the human D3 receptor (Kᵢ = 1.4 ± 0.21 nM) with over 400-fold selectivity against the D2 receptor. mdpi.com This same compound showed significantly lower affinity for the 5-HT1A receptor (Kᵢ = 199 nM). mdpi.com

Another compound, ACP-103, which is a piperidine derivative, was identified as a potent inverse agonist for the 5-HT2A receptor with a pKᵢ of 9.3 in membranes. nih.gov It showed lesser affinity for the 5-HT2C receptor and lacked significant activity at 5-HT2B and dopamine D2 receptors. nih.gov This highlights the potential for developing subtype-selective receptor ligands from the phenylpiperidine scaffold.

| Compound/Analog | Receptor Target | Affinity (Kᵢ or pKᵢ) | Functional Activity |

| Compound 6a (N-phenylpiperazine analog) | D3 Dopamine Receptor | 1.4 nM mdpi.com | - |

| Compound 6a (N-phenylpiperazine analog) | 5-HT1A Receptor | 199 nM mdpi.com | Low affinity displacement mdpi.com |

| ACP-103 | 5-HT2A Receptor | pKᵢ = 9.3 nih.gov | Inverse agonist nih.gov |

| ACP-103 | 5-HT2C Receptor | pKᵢ = 8.8 nih.gov | Inverse agonist nih.gov |

Histamine-3 (H3) Receptor Antagonism

The piperidine structure is also found in compounds targeting the histamine (B1213489) H3 receptor. While direct studies on this compound's H3 affinity are not prominent in the provided results, the development of multitarget H3 receptor antagonists often incorporates a piperidine or piperazine moiety. For instance, a multitarget H3 receptor antagonist (Compound 23) with a Kᵢ of 170 nM for the human H3 receptor has been rationally designed. medchemexpress.com This indicates that the piperidine scaffold is compatible with H3 receptor antagonism.

Kappa Opioid Receptor Agonism

Investigations into 2-[(alkylamino)methyl]piperidine derivatives have led to the discovery of potent and selective kappa-opioid receptor (KOR) agonists. nih.gov The introduction of an oxygen-containing group at the 4-position of the piperidine ring was found to significantly enhance potency. nih.gov One such compound, 1-[(3,4-dichlorophenyl)acetyl]- 2-[[1-(3-oxopyrrolidinyl)]methyl]piperidine, displayed high KOR activity with an IC₅₀ of 0.20 nM. nih.gov Another spirocyclic analogue showed even more potent activity (IC₅₀ = 0.10 nM) and high selectivity for KOR over mu- and delta-opioid receptors. nih.gov This demonstrates that modifications to the 2-(phenyl)piperidine structure can yield compounds with significant activity at opioid receptors.

Enzymatic Activity and Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for diseases such as Alzheimer's. nih.gov While direct studies on the AChE inhibitory activity of this compound are not extensively detailed in the provided information, the evaluation of its analogs provides valuable insights.

One study synthesized a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives and evaluated their anti-acetylcholinesterase activity. nih.gov Among these, the compound with a 4-fluorophenyl moiety, 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4b) , was identified as the most potent derivative in its series, with an IC50 value of 16.42 ± 1.07 µM. researchgate.net However, none of the synthesized compounds in this particular series demonstrated superior inhibitory potency when compared to the reference drug, donepezil (B133215), which has an IC50 of 0.41 ± 0.09 µM. researchgate.net

Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives also highlights the potential of the piperidine core in designing AChE inhibitors. nih.gov Research has indicated that the piperidine ring is a crucial component for activity, as its replacement with a piperazine or the removal of the nitrogen atom leads to a decrease in enzyme inhibition. nih.gov Furthermore, N-acylation of the piperidine nitrogen has been shown to reduce the potency against AChE. nih.gov

These findings underscore the significance of the piperidine scaffold and substitutions on the phenyl ring in modulating AChE inhibitory activity. The data from the study on isoindoline-1,3-dione derivatives is summarized in the table below.

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Compounds

| Compound | IC50 (µM) |

|---|---|

| 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4b) | 16.42 ± 1.07 |

While specific data on the inhibition of IKKβ, ALK, and ROS1 by this compound is not available in the provided search results, the broader context of kinase inhibition is relevant. Kinases like anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) are important targets in cancer therapy, particularly for non-small cell lung cancer. nih.gov The development of protein kinase inhibitors is a significant area of research. nih.gov

For instance, repurposed drugs like Midostaurin and Alectinib have been identified as potential ROS1 inhibitors through virtual screening and molecular dynamics simulations. nih.gov These studies highlight the methodologies used to identify and evaluate kinase inhibitors, which could be applied to compounds like this compound and its analogs. The structural features of these molecules are critical for their binding affinity and inhibitory potential against specific kinases. nih.gov

In Silico Predictions of Biological Activity and Target Identification

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a drug-like molecule based on its structural formula. While a specific PASS analysis for this compound was not found in the provided search results, the methodology is widely used in drug discovery. It helps in identifying potential therapeutic applications and understanding the possible mechanisms of action of a compound by comparing its structure to a large database of known bioactive substances.

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity. nih.gov It utilizes a combination of 2D and 3D similarity measures to screen a query molecule against a database of known active compounds. nih.gov This reverse screening approach helps in identifying potential protein targets and can provide insights into the pharmacological profile of a compound. nih.gov

For a given molecule, SwissTargetPrediction provides a list of potential targets, ranked by a "Combined-Score" which reflects the probability of a true interaction. nih.gov While a specific SwissTargetPrediction analysis for this compound is not detailed in the provided results, this tool represents a valuable resource for identifying its potential biological targets and guiding further experimental validation. nih.govswisstargetprediction.ch

Structure Activity Relationship Sar Studies of 2 2 Fluorophenyl Piperidine Derivatives

Influence of Fluorine Atom Position on Biological Activity

In the context of selective serotonin (B10506) reuptake inhibitors (SSRIs), the placement of substituents on the aromatic ring is vital for specificity. For instance, in phenoxyphenylpropylamine derivatives, a substitution at the 4'-position (para) of the phenoxy ring generally confers high affinity and selectivity for SERT. nih.gov This is exemplified by paroxetine, a potent SSRI, which is a 4-(4-fluorophenyl)piperidine (B1272349) derivative. Conversely, research indicates that substitution at the 2'-position (ortho), as in the case of 2-(2-fluorophenyl)piperidine, tends to decrease affinity for SERT by as much as 10 to 100 times. nih.govwikipedia.org This suggests that for SERT-targeted compounds, the 2-fluoro substitution is detrimental to activity compared to a 4-fluoro substitution.

Similarly, in studies of methylphenidate analogues, which target the dopamine (B1211576) transporter (DAT), substitution at the ortho position of the phenyl ring with a bromine atom was found to considerably decrease binding affinity. nih.gov While this involves a different halogen and a different parent structure, it reinforces the principle that ortho-substitution on the phenyl ring can create steric or electronic hindrance that negatively impacts binding to monoamine transporters.

The table below summarizes the general trend observed for fluorine substitution on the phenyl ring in relation to SERT affinity.

| Fluorine Position | Effect on SERT Affinity | Example Compound Class |

| 2-position (ortho) | Decreased Affinity | Phenylpiperidines |

| 3-position (meta) | Variable Effects | Phenylpiperidines |

| 4-position (para) | Increased Affinity & Selectivity | Phenylpiperidines (e.g., Paroxetine) |

Impact of Piperidine (B6355638) Ring Substitutions on Pharmacological Profiles

Substitutions on the piperidine ring itself play a pivotal role in defining the pharmacological characteristics of the resulting derivatives. nih.govresearchgate.net These modifications can influence transporter selectivity, potency, and even the mechanism of action by altering the molecule's shape, size, and chemical properties.

The nature of the substituent on the piperidine nitrogen, particularly the length and structure of an N-alkyl chain, can modulate the compound's selectivity for different monoamine transporters (DAT, SERT, NET).

In a series of piperine (B192125) derivatives studied for monoamine oxidase (MAO) inhibition, the length of the linker between the piperidine ring and another aromatic moiety was found to be critical. An optimal linker length of 2-5 carbons was identified for MAO-B inhibitory activity. wikipedia.org Similarly, in a series of potent dopamine transporter ligands based on 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]piperidine, modifying the N-substituent from a 3-phenylpropyl group to a benzyl (B1604629) group resulted in a compound with high potency and improved selectivity for DAT over SERT. nih.gov These findings underscore that the size and nature of the N-substituent are key for optimizing transporter affinity and selectivity.

Studies on N-alkyl-piperidine-2-carboxamides have also shown that introducing fluorine atoms into the N-alkyl side chain modulates basicity and lipophilicity, which in turn affects metabolic stability and aqueous solubility. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) in the piperidine ring is a critical factor influencing biological potency. Many biologically active piperidine derivatives possess chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers).

A prominent example is the SSRI paroxetine, (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. It has two chiral centers, but only the (3S,4R)-isomer is marketed as the active drug, highlighting the stereochemical precision required for its therapeutic effect. wikipedia.org In another study on 3,4-disubstituted piperidine analogues, the stereochemistry (cis vs. trans) and the specific enantiomer ((+) vs. (-)) determined the compound's selectivity profile. For instance, (-)-cis analogues showed DAT/NET selectivity, while (-)-trans and (+)-cis isomers were selective for SERT or SERT/NET. utmb.edu

Furthermore, the stereochemistry of N-alkyl groups in piperidine-2-carboxamides can lead to diastereomeric pairs, which exhibit pronounced variations in metabolic degradation rates. nih.gov For 2-substituted piperidines, the substituent often prefers an axial orientation, and this conformational preference can have a dramatic impact on potency. johnshopkins.edu

The table below illustrates how stereochemistry can dictate transporter selectivity in a series of 3,4-disubstituted piperidine analogues.

| Isomer Configuration | Transporter Selectivity Profile |

| (-)-cis | DAT / NET Selective |

| (+)-trans | DAT / NET Selective |

| (-)-trans | SERT or SERT / NET Selective |

| (+)-cis | SERT or SERT / NET Selective |

For activity at the dopamine transporter (DAT), substitutions on the phenyl ring are a major determinant of binding affinity. researchgate.net Structure-activity relationship studies on various phenylpiperidine and related scaffolds, such as methylphenidate and benztropine (B127874) analogues, have provided clear insights.

Generally, substitution at the para (4-) position of the phenyl ring is well-tolerated and can even increase affinity for DAT. nih.gov For example, in methylphenidate analogues, para-bromo, -iodo, -methoxy, and -hydroxy substitutions led to retained or increased DAT affinity. nih.gov Similarly, meta (3-) substitution can also enhance DAT affinity. nih.gov However, substitution at the ortho (2-) position, as seen with an o-bromo derivative of methylphenidate, leads to a considerable decrease in affinity. nih.gov This suggests that for high DAT potency, the ortho position of the phenyl ring should remain unsubstituted, likely to avoid steric clashes within the transporter's binding pocket.

In studies of benztropine analogues, smaller substituents on the aromatic rings were generally well-tolerated for DAT binding. nih.gov Specifically, a chlorine substituent in the para position was found to increase potency for dopamine uptake inhibition. drugbank.com

| Phenyl Ring Position | Effect on DAT Affinity (Methylphenidate Analogues) |

| ortho (2-position) | Considerably Decreased |

| meta (3-position) | Increased |

| para (4-position) | Retained or Increased |

Bioisosteric replacement is a strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. Replacing a piperazine (B1678402) ring with a piperidine ring is a common application of this principle.

Piperazines are often used in CNS-active compounds due to their ability to improve water solubility and cross the blood-brain barrier. wikipedia.org However, the piperidine skeleton is also a privileged structure known to enhance membrane permeability and receptor binding. researchgate.net The bioisosteric replacement of piperidine with piperazine in donepezil (B133215) derivatives, for instance, has been shown to be effective for developing inhibitors of cholinesterases. wikipedia.org

Conversely, replacing a piperazine moiety with other ring systems, including piperidine-like structures, can significantly alter the pharmacological profile. In the development of σ2 receptor ligands, replacing a piperazine ring in a lead compound with various spirocyclic diamines generally led to a decrease in affinity for the σ2 receptor but an increase in affinity for the σ1 receptor. frontiersin.org This highlights that while piperidine and piperazine are often considered interchangeable, such a swap can fine-tune receptor selectivity. The key differences lie in basicity (pKa) and the three-dimensional vectors of substituents, which can be subtly altered by switching from the two-nitrogen system of piperazine to the single nitrogen of piperidine. drugbank.com

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is not only dependent on its chemical formula and connectivity but also on its three-dimensional shape, or conformation. Conformational analysis aims to identify the low-energy, stable shapes a molecule can adopt and, crucially, to determine the specific "bioactive conformation" it assumes when binding to its biological target. wikipedia.org

For piperidine rings, the "chair" conformation is generally the most stable. Substituents on the ring can occupy either an axial (pointing up or down, parallel to the ring's axis) or an equatorial (pointing out from the side) position. For 2-substituted piperidines and piperazines, there is often a preference for the substituent to be in the axial orientation. johnshopkins.edu This preference can be influenced by factors like intramolecular hydrogen bonding. The specific conformation adopted can have a profound effect on potency; in one series of α7 nicotinic acetylcholine (B1216132) receptor agonists, the compound with the substituent in the axial position was over 250 times more potent than its equatorial counterpart. johnshopkins.edu

In the case of benztropine analogues, which feature a tropane (B1204802) ring (a bridged piperidine system), their interaction with the dopamine transporter (DAT) is highly dependent on the conformation they induce in the transporter protein itself. Atypical inhibitors like benztropine analogues tend to stabilize a cytoplasmic-facing (closed) conformation of the DAT, in contrast to cocaine, which stabilizes an extracellular-facing (open) conformation. nih.gov This ligand-induced conformational bias is a key factor differentiating their pharmacological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While comprehensive QSAR studies specifically focused on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the structural requirements for their activity, drawing parallels from studies on related piperidine-containing molecules.

A hypothetical QSAR study on a series of this compound derivatives would aim to develop a statistically robust model to predict their biological activity, for instance, as inhibitors of a particular enzyme or as ligands for a specific receptor. Such a study would involve the calculation of various molecular descriptors and the application of statistical methods to derive a predictive equation.

Detailed Research Findings from a Hypothetical Study

In a hypothetical QSAR study of this compound derivatives, a series of analogues would be synthesized with variations at different positions of the piperidine ring and the phenyl ring. The biological activity of these compounds would be determined through in vitro assays, and the resulting data, typically expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), would be converted to a logarithmic scale (pIC₅₀ or pKᵢ) for the QSAR analysis.

The development of the QSAR model would involve the following key steps:

Data Set Preparation: A diverse set of this compound derivatives with a wide range of biological activities would be selected. This set would be divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies).

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a relationship between the calculated descriptors and the biological activity.

For instance, a hypothetical MLR equation could look like this:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole_Z) - β₃(LUMO) + ...

Where:

pIC₅₀ is the predicted biological activity.

logP represents the lipophilicity of the compound.

Dipole_Z is the z-component of the dipole moment, representing electronic properties.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

The signs of the coefficients would provide insight into the SAR. For example, a positive coefficient for logP would suggest that increased lipophilicity is favorable for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

Hypothetical Data for QSAR Modeling of this compound Derivatives

The following interactive table presents hypothetical data for a series of this compound derivatives, illustrating the kind of information that would be used in a QSAR study. The descriptors and activity values are for illustrative purposes to demonstrate the principles of QSAR.

| Compound ID | Substituent (R) | logP | Molecular Weight | Dipole Moment (Debye) | pIC₅₀ (Experimental) |

|---|---|---|---|---|---|

| 1 | -H | 2.8 | 179.24 | 1.5 | 5.2 |

| 2 | -CH₃ | 3.2 | 193.27 | 1.6 | 5.5 |

| 3 | -C₂H₅ | 3.6 | 207.30 | 1.7 | 5.8 |

| 4 | -Cl | 3.5 | 213.68 | 2.1 | 6.1 |

| 5 | -OCH₃ | 2.9 | 209.27 | 2.3 | 5.9 |

| 6 | -CF₃ | 3.9 | 247.24 | 3.5 | 6.5 |

| 7 | -NO₂ | 2.7 | 224.24 | 4.2 | 6.3 |

| 8 | -NH₂ | 2.1 | 194.26 | 1.9 | 5.0 |

This hypothetical data would be used to generate a QSAR model, which could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further drug design and optimization efforts. The robustness and predictive power of the model would be rigorously assessed using various validation metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

Metabolic Pathways and Stability Research for 2 2 Fluorophenyl Piperidine Analogs

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will behave in vivo. nuvisan.com These assays typically use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) oxidases. nuvisan.com By incubating a compound with these microsomes, researchers can determine its metabolic half-life and intrinsic clearance. nuvisan.com

Rat liver microsomes are frequently used in preclinical studies to assess the metabolic stability of new chemical entities. Research has shown varied stability profiles for analogs containing the piperidine (B6355638) scaffold.

For instance, a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were evaluated for their metabolic stability in rat liver microsomes. Within this series, piperidine analogues demonstrated improved metabolic stability when compared to previously reported piperazine (B1678402) analogues. nih.gov

In another study, a specific dipeptidyl peptidase IV and carbonic anhydrase inhibitor, referred to as compound 12, which contains a piperidine moiety, was incubated with Sprague-Dawley rat liver microsomes. The results indicated modest stability, with only 16.7% of the parent compound remaining after a 120-minute incubation period. researchgate.net In contrast, the same compound showed significantly higher stability in human liver microsomes, where 72.6% remained after the same duration, highlighting species-specific differences in metabolism. researchgate.net

Table 1: Metabolic Stability of Selected Piperidine Analogs in Rat Liver Microsomes

| Compound/Analog Series | Assay System | Key Finding | Reference |

|---|---|---|---|

| Piperidine analogues (20a-d) | Rat Liver Microsomes | Improved metabolic stability compared to piperazine analogues. | nih.gov |

Identification of Key Metabolic Reactions

Metabolite identification studies are crucial for understanding the specific biotransformations a drug molecule undergoes. For piperidine-containing compounds, several key reactions are consistently observed.

N-dealkylation is a common and often major metabolic pathway for compounds containing secondary or tertiary alkylamino groups, including the piperidine ring. nih.govsemanticscholar.org This reaction is primarily catalyzed by CYP450 enzymes and involves the oxidative removal of an alkyl group attached to the nitrogen atom. nih.govku.edu The process begins with the hydroxylation of the carbon atom adjacent (alpha) to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated amine and an aldehyde. nih.gov

In studies of fluorofentanyl analogs, which share a core N-phenyl-N-(piperidinyl) structure, N-dealkylation involving the loss of the phenethyl moiety from the piperidine nitrogen was identified as the main metabolic pathway in vitro. semanticscholar.org This transformation results in the formation of nor-metabolites. semanticscholar.org Similarly, many drugs containing a 4-aminopiperidine (B84694) moiety undergo predominant N-dealkylation, often catalyzed by the CYP3A4 isozyme. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is another principal phase I metabolic reaction catalyzed by CYP450 enzymes. This process increases the water solubility of the compound, facilitating its excretion.

Piperidine Ring: Hydroxylation can occur at various positions on the piperidine ring itself. For fluorofentanyl derivatives, metabolites hydroxylated at the 2-position of the piperidine ring have been detected. semanticscholar.org

Phenyl/Phenylethyl Moieties: Aromatic hydroxylation is a frequent metabolic route. In the case of fluorofentanyl analogs, hydroxylation of the phenethyl group attached to the piperidine nitrogen is a significant biotransformation. semanticscholar.org The N-phenyl ring can also be a site for hydroxylation. semanticscholar.org Studies on lorcainide, which has a piperidine structure, found that while N-dealkylation was catalyzed by CYP3A4, the major metabolic pathway was hydroxylation of its terminal phenyl ring, catalyzed by CYP2D6. nih.gov

N-oxidation is a metabolic pathway particularly relevant for tertiary amines. The reaction is catalyzed by Flavin-containing monooxygenase (FMO) enzymes as well as CYP450s, leading to the formation of an N-oxide. nih.gov In vitro studies on the metabolism of piperidine using rat liver microsomal preparations have successfully identified N-oxide metabolites. nih.gov Specifically, after incubation, researchers detected both N-hydroxy piperidine and its tautomer, 2,3,4,5-tetrahydropyridine-1-oxide, confirming this metabolic route. nih.gov

For analogs of 2-(2-fluorophenyl)piperidine that contain an amide linkage, amide hydrolysis represents a potential metabolic pathway. This reaction involves the cleavage of the amide bond, typically catalyzed by hydrolase enzymes such as amidases. In metabolite profiling of fluorofentanyl, which possesses a propanamide structure, evidence pointed towards hydroxylation occurring on the amide alkyl chain. semanticscholar.org While not direct hydrolysis, this oxidative metabolism of the amide moiety indicates it is a site of biotransformation. Studies on other piperidine-2-carboxamide (B12353) derivatives have also noted that the compounds undergo oxidation in liver microsomes. nih.gov

Table 2: Summary of Key Metabolic Reactions

| Reaction | Description | Typical Enzymes Involved | Example from Related Compounds | Reference |

|---|---|---|---|---|

| N-Dealkylation | Removal of an alkyl group from the piperidine nitrogen. | Cytochrome P450 (e.g., CYP3A4) | Loss of the phenethyl moiety from fluorofentanyl analogs. | semanticscholar.orgnih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Cytochrome P450 (e.g., CYP2D6) | Hydroxylation at the piperidine ring, phenethyl group, and N-phenyl ring. | semanticscholar.orgnih.gov |

| N-Oxidation | Formation of an N-oxide at the piperidine nitrogen. | Flavin-containing monooxygenase (FMO), CYP450 | Formation of N-hydroxy piperidine from piperidine in rat liver microsomes. | nih.govnih.gov |

| Amide Hydrolysis | Cleavage of an amide bond within the molecule. | Hydrolases (Amidases) | Oxidation of the amide alkyl chain in fluorofentanyl. | semanticscholar.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lorcainide |

| N-hydroxy piperidine |

| 2,3,4,5-tetrahydropyridine-1-oxide |

| Fluorofentanyl |

| Nor-metabolites |

Influence of Structural Modifications on Metabolic Stability

A key strategy for improving metabolic stability has been the bioisosteric replacement of certain functional groups. For instance, studies involving atypical dopamine (B1211576) transporter (DAT) inhibitors have shown that replacing a metabolically labile piperazine ring with a piperidine ring system can significantly improve metabolic stability. nih.govnih.govnih.gov In evaluations using rat liver microsomes, piperidine analogues demonstrated superior stability compared to their piperazine counterparts, which were more prone to metabolism. nih.govnih.govnih.gov

Further investigations have explored the replacement of the piperidine ring itself with bicyclic bioisosteres. In one study, piperidine was replaced by 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. While both bicyclic analogs resulted in decreased metabolic stability in human liver microsomes compared to the parent piperidine, the 1-azaspiro[3.3]heptane isomer was found to be more metabolically stable than the 2-azaspiro[3.3]heptane isomer. wikipedia.org

Modifications to the phenyl ring and other substituents also play a crucial role. Research on a series of 4-Azaindole-2-piperidine compounds revealed that simple phenyl and para-fluoro analogs exhibited increased metabolic stability in mouse liver microsomes. drugbank.com The introduction of a fluorine atom is a common strategy in medicinal chemistry intended to block sites of metabolism due to the strength of the carbon-fluorine bond. nih.govnih.gov Furthermore, the introduction of electron-rich groups, such as a dimethoxy substitution on the aromatic ring, led to a further improvement in metabolic clearance, indicating a preference for electron-rich aromatics in this particular series. drugbank.com Conversely, an analog with an electron-deficient cyano group was found to be inactive. drugbank.com

These findings highlight that metabolic stability is highly sensitive to structural changes. The strategic modification of the piperidine core, its bioisosteric replacement, and substitution on the aromatic ring are all effective approaches to modulate the metabolic fate of this class of compounds.

Table 1: Influence of Structural Modifications on Metabolic Stability of Piperidine Analogs

| Structural Modification | Analog Series / Compound | Effect on Metabolic Stability | Test System | Reference(s) |

| Piperazine Ring Replacement | (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Improved stability compared to piperazine analogues. | Rat Liver Microsomes | nih.govnih.govnih.gov |

| Piperidine Ring Replacement | 1-azaspiro[3.3]heptane vs. Piperidine | Decreased stability. | Human Liver Microsomes | wikipedia.org |

| Piperidine Ring Replacement | 2-azaspiro[3.3]heptane vs. Piperidine | Decreased stability (more so than 1-azaspiro isomer). | Human Liver Microsomes | wikipedia.org |

| Aromatic Ring Substitution | para-Fluoro analog of 4-Azaindole-2-piperidine | Increased stability. | Mouse Liver Microsomes | drugbank.com |

| Aromatic Ring Substitution | Dimethoxy analog of 4-Azaindole-2-piperidine | Further improved metabolic clearance. | Mouse Liver Microsomes | drugbank.com |

Excretion Pathways of Metabolites

Following metabolic transformation, the resulting metabolites of this compound analogs and other piperidine-containing compounds are eliminated from the body through various excretion pathways, primarily via the kidneys into urine and through the liver into feces. The specific route and the chemical form of the excreted substance (unchanged drug versus metabolites) are highly dependent on the compound's physicochemical properties and the metabolic reactions it has undergone.

For many phenylpiperidine derivatives, extensive metabolism means that only a small fraction of the parent drug is excreted unchanged. nih.gov For example, a study on a complex piperidine-containing cannabinoid receptor antagonist showed that less than 2% of the administered dose was recovered as the unchanged drug in the combined urine and feces. nih.gov The majority of the dose was eliminated in the feces, indicating that biliary excretion of metabolites is a major pathway for this compound. nih.gov Specific metabolites, such as those formed by N-de-ethylation and amide hydrolysis, accounted for significant portions of the excreted dose. nih.gov

The urinary pathway is also a significant route of elimination for many piperidine derivatives and their metabolites. The inactive carboxylic acid metabolite of remifentanil, a phenylpiperidine opioid, is excreted through the urine. painphysicianjournal.com Similarly, the metabolites of pethidine, another phenylpiperidine, are eliminated in the urine. nih.gov The rate of urinary excretion for pethidine can be influenced by urinary pH, with acidic conditions promoting the excretion of the parent drug and its primary metabolite. nih.gov In alkaline urine, the excretion of hydrolyzed and conjugated metabolites becomes more prominent. nih.gov

Conjugation reactions, such as glucuronidation and sulfation, are common phase II metabolic pathways that increase the water solubility of metabolites, facilitating their renal excretion. mdpi.com Studies with piperine (B192125), an alkaloid containing a piperidine ring, show that its metabolites are primarily excreted in the urine after undergoing such conjugation. nih.govmdpi.com

In some cases, a significant portion of a piperidine-containing drug can be excreted unchanged. Fexofenadine, for instance, is largely eliminated in its original form, with approximately 80% excreted in the feces and about 10% in the urine. wikipedia.org This indicates that for some structures, metabolism is not the primary elimination pathway.

Preclinical Pharmacological Evaluation and Therapeutic Potential of 2 2 Fluorophenyl Piperidine Derivatives

Potential Applications in Drug Development

The 2-(2-fluorophenyl)piperidine scaffold is a key structure in medicinal chemistry, forming the basis for compounds with a wide array of biological activities. researchgate.net These derivatives are of significant interest for their potential in treating various diseases, particularly those affecting the central nervous system (CNS). clinmedkaz.orgresearchgate.net The unique chemical structure of piperidine (B6355638), a nitrogen-containing heterocyclic ring, allows for diverse molecular modifications, making it a valuable component in the design of new drugs with a broad spectrum of practical applications. researchgate.netclinmedkaz.org The integration of a piperidine ring can enhance the pharmacokinetic and pharmacodynamic properties of molecules, making them highly desirable in modern drug discovery. researchgate.net Computer-aided studies have indicated that these derivatives can interact with various enzymes, receptors, and transport systems, suggesting their potential use in treating conditions like cancer and CNS disorders, as well as acting as local anesthetics and antiarrhythmic agents. clinmedkaz.org

| Potential Therapeutic Areas for Piperidine Derivatives |

| Central Nervous System Diseases clinmedkaz.orgresearchgate.net |

| Cancer clinmedkaz.org |

| Allergic Rhinitis |

| Pain Management |

| Diabetes Mellitus |

Neurological and Central Nervous System Applications

The primary focus of research into this compound derivatives has been on their applications for neurological and CNS disorders. clinmedkaz.orgresearchgate.net Their ability to modulate various targets within the nervous system has made them promising candidates for a range of therapeutic interventions.

Derivatives of piperidine have been extensively studied for their potential as anticonvulsant agents. nih.govmdpi.comnih.gov Some of these compounds have demonstrated significant efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.comnih.gov For instance, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which contain a piperidine-like pyrrolidine-2,5-dione core, showed potent anticonvulsant effects. mdpi.com The most active of these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a more favorable therapeutic profile than the established antiepileptic drug, valproic acid, in both the MES and 6 Hz seizure tests. mdpi.com The proposed mechanism for some of these derivatives involves interaction with voltage-gated sodium and calcium channels. mdpi.com

Preclinical Anticonvulsant Activity of a Lead Compound mdpi.com

| Test | Lead Compound ED₅₀ (mg/kg) | Valproic Acid ED₅₀ (mg/kg) |

|---|---|---|

| Maximal Electroshock (MES) | 68.30 | 252.74 |

The antidepressant potential of piperidine derivatives has been linked to their interaction with the serotonin (B10506) (5-HT) system. nih.govnih.gov Several synthesized series of piperazine (B1678402) derivatives, which are structurally related to piperidines, have shown high affinity for serotonin receptors, particularly the 5-HT₁A and 5-HT₇ subtypes. nih.gov One promising compound, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, demonstrated potent antidepressant-like activity in the tail suspension test in mice, with a stronger effect than the well-known antidepressant imipramine. nih.gov Research on thieno[2,3-e]pyridine derivatives, which incorporate a piperidine-like ring, has also identified compounds with significant antidepressant activity, potentially mediated by their effects on 5-HT concentrations in the brain. nih.gov

Several piperidine and piperazine derivatives have been investigated for their neuroprotective capabilities. dntb.gov.uaresearchgate.netnih.gov In studies using cellular models of neurotoxicity, certain cinnamamide-piperidine and piperazine derivatives have demonstrated the ability to protect neurons from glutamate-induced damage. dntb.gov.uaresearchgate.net One such derivative, compound 9d from a specific study, showed potent neuroprotective activity comparable to the experimental drug Fenazinel. dntb.gov.uaresearchgate.net Furthermore, this compound exhibited moderate neuroprotective effects in in vivo models of hypoxia and middle cerebral artery occlusion, suggesting its potential for treating stroke. dntb.gov.uaresearchgate.net The alkaloid piperine (B192125), which contains a piperidine ring, has also been shown to exert neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress, inflammation, and apoptosis. nih.gov

The potential for treating psychostimulant use disorder with piperidine derivatives stems from their interaction with the dopamine (B1211576) transporter (DAT). nih.govwikipedia.org The DAT is a key target for understanding the effects of psychostimulants like cocaine. A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines have been synthesized and evaluated for their binding affinity to the DAT. nih.gov One derivative, 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, showed a very high affinity for the DAT, with a Ki value of 0.7 nM, and good selectivity over the serotonin transporter (SERT). nih.gov While no medications are currently approved for stimulant use disorder, recent studies suggest that prescription psychostimulants, some of which are piperidine derivatives like methylphenidate, may reduce stimulant use and craving. nih.gov

Binding Affinity of a Lead Piperidine Derivative nih.gov

| Transporter | Kᵢ (nM) |

|---|---|

| Dopamine Transporter (DAT) | 0.7 |

Piperidine derivatives are being actively explored as potential therapeutic agents for Alzheimer's disease. nih.govmui.ac.irnih.gov A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govmui.ac.ir A novel series of benzamide (B126) derivatives containing a piperidine core was synthesized, and one compound with an ortho-fluorine substitution (compound 5d) was found to be a highly potent AChE inhibitor, with an IC₅₀ value of 13 nM, which is significantly more potent than the reference drug donepezil (B133215). nih.govmui.ac.ir Molecular docking studies suggest this compound binds effectively within the active site of AChE. nih.govmui.ac.ir Other 2-piperidone (B129406) derivatives have been shown to inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease, and to possess anti-inflammatory properties. nih.gov

Inhibitory Activity of a Lead Compound against Acetylcholinesterase nih.govmui.ac.ir

| Compound | IC₅₀ (nM) |

|---|---|

| Compound 5d | 13 ± 2.1 |

Anticancer and Antitumor Activities

The piperidine scaffold is a crucial component in the development of new therapeutic agents, with numerous derivatives being investigated for their potential in cancer treatment. nih.govnih.gov These compounds have been shown to exhibit anticancer properties against a wide range of cancers, including breast, prostate, colon, lung, and ovarian cancer. researchgate.net The mechanisms underlying their anticancer effects often involve the induction of apoptosis (programmed cell death), activation of caspases, and disruption of mitochondrial function. nih.govresearchgate.net

Research into halogenated piperidine derivatives has yielded promising results. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, where the aryl group included a fluorophenyl substituent, were synthesized and evaluated for their anticancer potential. nih.gov Specifically, compounds featuring a 4-fluorophenyl group demonstrated cytotoxic effects against various hematological cancer cell lines. nih.gov These compounds were found to reduce the growth of myeloma and leukemia cell lines and increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov

One notable derivative, 3-Chloro-2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-one, has been highlighted for its activity. nih.gov The anticancer activity of these piperidine derivatives is linked to their ability to inhibit critical pathways necessary for cancer cell survival and proliferation, such as the JAK/STAT protein kinase pathway. nih.gov

Another area of investigation involves piperidine derivatives that act as tubulin inhibitors, which disrupt the formation of microtubules essential for cell division. researchgate.netnih.gov A derivative identified as compound 17a has shown good anti-prostate cancer activity by inhibiting the proliferation of PC3 prostate cancer cells and inducing apoptosis in a concentration-dependent manner. nih.gov Similarly, piperine, a naturally occurring piperidine derivative, has demonstrated therapeutic potential against leukemia and other cancers by inducing apoptosis, autophagy, and cell cycle arrest. nih.gov

The following table summarizes the cytotoxic activity of a synthesized piperidine derivative on a specific cancer cell line.

| Compound | Cell Line | Concentration (µM) | Cytotoxicity (%) | IC50 (µM) |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | 100 | 66.90 | 32.43 researchgate.net |

| 50 | 58.01 | |||

| 25 | 29.82 | |||

| 12.5 | 13.91 | |||

| 6.25 | 5.57 |

Antimicrobial, Antiviral, and Antifungal Potential

The piperidine nucleus is a key structural motif in many compounds with a broad spectrum of antimicrobial activities. bioline.org.br Its derivatives are recognized for their potential as antibacterial, antiviral, and antifungal agents. pjps.pkmdpi.com

In the realm of antiviral research, fluorinated piperidine derivatives have been synthesized and tested for their efficacy. nih.gov For instance, new fluorine-containing derivatives were created by acylating piperidinol with 4-(trifluoromethyl)benzoyl chloride and a piperidone oxime with 2,6-difluorobenzoyl chloride. nih.gov These compounds were then evaluated for their antiviral properties. nih.gov Other studies have developed N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives as potent antiviral agents. nih.gov One such compound, FZJ05, showed significant potency against the influenza A/H1N1 virus, with activity levels much greater than those of reference drugs like ribavirin (B1680618) and amantadine. nih.gov Another derivative, FZJ13, displayed notable anti-HIV-1 activity. nih.gov

Regarding antibacterial and antifungal properties, research has shown that the introduction of specific substituents onto the piperidine ring system can significantly enhance activity. One study synthesized a series of 2-piperidinomethylamino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines. bioline.org.br Analysis of the structure-activity relationship revealed that the presence of a 4-chlorophenyl group at the pyrimidine (B1678525) ring was critical for antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. bioline.org.br For example, a compound from this series (6a), which contains a 4-chlorophenyl group, showed high activity against S. aureus, E. faecalis, E. coli, and P. aeruginosa. bioline.org.br This same compound also displayed very good antifungal activity against C. albicans and A. niger. bioline.org.br

The antifungal potential of piperidine-related structures has also been explored in other contexts. The steroidal alkaloid solacongestidine, which contains a 2,3,4,5-tetrahydropyridine structure, has demonstrated significant antifungal activities. nih.gov Synthetic mimics of natural piperideines, specifically 6-alkyl-2,3,4,5-tetrahydropyridines with long alkyl chains, have also shown varying degrees of antifungal activity. nih.gov Compound 5e (6-hexadecyl-2,3,4,5-tetrahydropyridine) was particularly active against Cryptococcus neoformans and various Candida species. nih.gov

The table below details the minimum inhibitory concentrations (MICs) for a promising piperidine derivative against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) |

| Compound 6a | S. aureus | 50 bioline.org.br |

| E. faecalis | 50 bioline.org.br | |

| E. coli | 25 bioline.org.br | |

| P. aeruginosa | 25 bioline.org.br | |

| C. albicans | 25 bioline.org.br | |

| A. niger | 25 bioline.org.br |

Anti-inflammatory Properties

Piperidine derivatives are well-recognized for their anti-inflammatory capabilities. pjps.pk Research has focused on modifying existing nonsteroidal anti-inflammatory drugs (NSAIDs) with piperidine-related structures to enhance efficacy and reduce side effects.

A significant area of study involves derivatives of flurbiprofen (B1673479) and loxoprofen, which are potent NSAIDs. One study reported on the synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, a compound structurally related to 2-fluoroloxoprofen (B10848750). nih.gov It was previously found that 2-fluoroloxoprofen exhibits lower gastric ulcerogenic activity than its parent compound, loxoprofen. nih.gov In this research, a new derivative, designated as 11a, was synthesized and found to have higher anti-inflammatory activity compared to 2-fluoroloxoprofen while maintaining an equivalent low ulcerogenic effect. nih.gov This suggests that such modifications can lead to therapeutically beneficial NSAIDs. nih.gov

Furthermore, studies on pyridazine (B1198779) derivatives have shown a correlation between their chemical structure and anti-inflammatory effects. For instance, incorporating a para-fluoro substitution on the phenyl ring of a phenylpiperazine moiety was found to increase anti-inflammatory activity in certain antipyrine/pyridazinone hybrids. pcbiochemres.com

The table below presents the anti-inflammatory activity and ulcerogenic effects of a novel derivative compared to reference compounds.

| Compound | Anti-inflammatory Activity (ED50, mg/kg) | Ulcerogenic Effect (UD50, mg/kg) | Therapeutic Index (UD50/ED50) |

| Derivative 11a | 1.8 nih.gov | 150.0 nih.gov | 83.3 nih.gov |

| 2-Fluoroloxoprofen | 3.5 nih.gov | 150.0 nih.gov | 42.9 nih.gov |

| Loxoprofen | 1.0 nih.gov | 34.0 nih.gov | 34.0 nih.gov |

Analgesic Effects

The phenylpiperidine chemical class is foundational to many important drugs used in pain medicine. nih.gov Synthetic phenylpiperidine opioids, such as fentanyl, produce potent analgesic effects by acting as agonists at the mu-opioid receptor, which inhibits ascending pain pathways. nih.gov

Research into novel piperidine derivatives continues to explore new avenues for pain management. Studies have shown that substitutions on the phenyl ring of piperidine derivatives can significantly influence their analgesic activity. pjps.pk For example, investigations into synthetic quaternary salts of alkyl piperidine revealed that derivatives with a substitution at the para position of the phenyl ring displayed significant analgesic effects. pjps.pkresearchgate.net